

# What are the physical and chemical properties of n-butylferrocene?

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## Compound of Interest

Compound Name: Butylferrocene, 97%

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## An In-depth Technical Guide to the Physical and Chemical Properties of n-Butylferrocene

This guide provides a comprehensive overview of the physical and chemical properties of n-butylferrocene, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with quantitative data summarized in structured tables. Methodologies for key experimental procedures are also detailed.

## Physical Properties

n-Butylferrocene is an organometallic compound, appearing as a dark orange to brown liquid at room temperature.<sup>[1]</sup> It is characterized by a ferrocene core with a butyl group attached to one of the cyclopentadienyl rings.

Table 1: General and Physical Properties of n-Butylferrocene

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>18</sub> Fe	[1][2]
Molecular Weight	242.14 g/mol	[1][2][3]
Appearance	Dark orange to brown liquid	[1]
Melting Point	10 - 12 °C	[1]
Boiling Point	232 °C at 630 mmHg	[1]
Density	1.172 g/mL	[1]
Refractive Index	1.5745 - 1.5785 @ 20°C	[2]
Flash Point	> 110 °C	
Solubility	Insoluble in water	[4]

## Chemical Properties

n-Butylferrocene exhibits chemical properties characteristic of ferrocene and its derivatives. It is a stable compound but can be sensitive to air and is incompatible with strong oxidizing agents. [5][6] Its applications in research and industry are primarily due to its electrochemical properties and its use as a catalyst and in the synthesis of functional materials.[1]

Table 2: Chemical and Safety Properties of n-Butylferrocene

Property	Description	Reference
Stability	Stable, but may be air sensitive.	[5][6]
Incompatibilities	Strong oxidizing agents.	[5][6]
Hazard Statements	Harmful if swallowed.	
Storage	Store in a cool, dry place under an inert atmosphere (e.g., nitrogen). Protect from light.	[7]

## Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of n-butylferrocene. The following sections describe the expected spectroscopic signatures.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum of n-butylferrocene is expected to show characteristic signals for the protons on the cyclopentadienyl rings and the butyl group. The unsubstituted cyclopentadienyl ring protons typically appear as a singlet around 4.0-4.2 ppm. The protons on the substituted cyclopentadienyl ring will show more complex splitting patterns in a similar region. The protons of the butyl group will appear in the upfield region (around 0.9-2.3 ppm), with chemical shifts and multiplicities corresponding to their position relative to the ferrocenyl moiety.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclopentadienyl rings and the butyl group. The carbon atoms of the unsubstituted cyclopentadienyl ring typically resonate around 68-70 ppm. The substituted cyclopentadienyl ring will show a signal for the carbon attached to the butyl group at a different chemical shift, often downfield, due to the substituent effect, while the other carbons of that ring will also have distinct chemical shifts.<sup>[8]</sup> The carbons of the butyl group will appear in the aliphatic region of the spectrum.

### Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of n-butylferrocene is expected to exhibit characteristic absorption bands for the ferrocene core and the butyl substituent. Key expected peaks include:

- C-H stretching vibrations of the cyclopentadienyl rings around  $3100\text{ cm}^{-1}$ .
- C-C stretching vibrations within the cyclopentadienyl rings around 1410, 1100, and  $1000\text{ cm}^{-1}$ .
- A characteristic peak around  $810\text{-}820\text{ cm}^{-1}$  for the C-H out-of-plane bending of the cyclopentadienyl rings.<sup>[9]</sup>
- Vibrations associated with the Fe-cyclopentadienyl ring interaction below  $500\text{ cm}^{-1}$ .<sup>[9]</sup>

- C-H stretching and bending vibrations of the butyl group in the 2850-2960  $\text{cm}^{-1}$  and 1375-1465  $\text{cm}^{-1}$  regions, respectively.

## Experimental Protocols

The following are detailed methodologies for the determination of key physical properties and a general synthetic approach.

### Determination of Density

The density of liquid n-butylferrocene can be determined using the volumetric method:

- Tare the Balance: Place a clean, dry graduated cylinder on a digital balance and tare the balance to zero.[\[10\]](#)[\[11\]](#)
- Measure Volume: Carefully add a known volume of n-butylferrocene to the graduated cylinder. Record the volume, reading from the bottom of the meniscus.[\[4\]](#)[\[11\]](#)
- Measure Mass: Place the graduated cylinder containing the n-butylferrocene back on the tared balance and record the mass.[\[4\]](#)[\[11\]](#)
- Calculate Density: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[\[12\]](#)
- Repeatability: Repeat the measurement at least three times to ensure accuracy and calculate the average density.

### Determination of Refractive Index

The refractive index of n-butylferrocene can be measured using an Abbe refractometer:

- Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index at a specific temperature.
- Sample Application: Apply a few drops of n-butylferrocene to the clean, dry prism surface of the refractometer.

- **Measurement:** Close the prisms and allow the sample to reach thermal equilibrium with the instrument, which is typically thermostatted at 20°C.
- **Reading:** Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
- **Record Value:** Read the refractive index value from the instrument's scale.[\[13\]](#)

## Synthesis of n-Butylferrocene

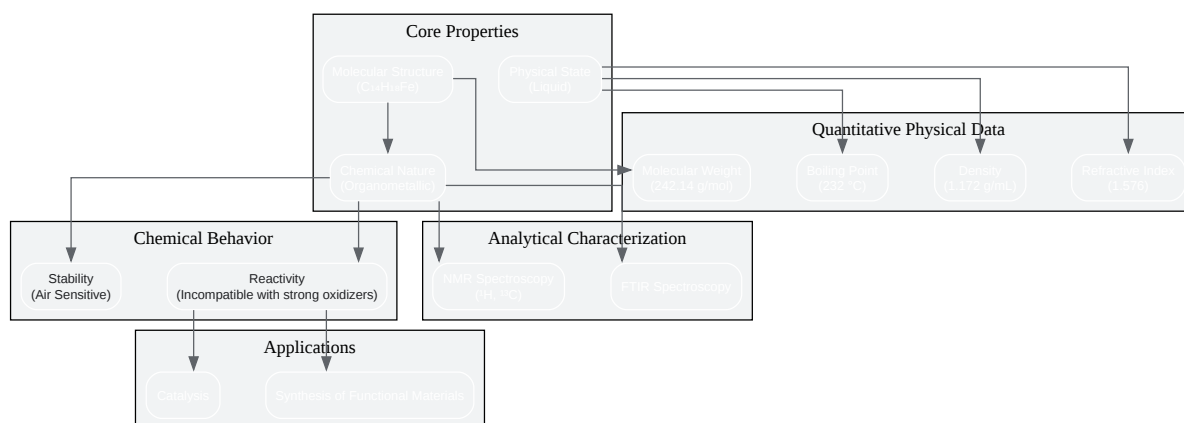
A common method for the synthesis of n-butylferrocene is the Friedel-Crafts acylation of ferrocene followed by reduction.

- **Acylation:**
  - In a round-bottom flask under an inert atmosphere, dissolve ferrocene and butyryl chloride in a suitable anhydrous solvent (e.g., dichloromethane).
  - Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride, portion-wise with stirring.
  - Allow the reaction to warm to room temperature and stir for several hours.
  - Quench the reaction by carefully pouring it over ice and water.
  - Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), and remove the solvent under reduced pressure to obtain crude butyrylferrocene.
- **Reduction (Clemmensen or Wolff-Kishner):**
  - The resulting butyrylferrocene is then reduced to n-butylferrocene. A common method is the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).
- **Purification:**

- The crude n-butylferrocene is purified by column chromatography on silica gel or alumina, eluting with a non-polar solvent such as hexane.

## Logical Workflow

The following diagram illustrates the logical workflow from the fundamental properties of n-butylferrocene to its characterization and applications.



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Caption: Logical workflow of n-butylferrocene properties and applications.

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